molecular formula C7H15F3N2 B8313710 3-Methyl-N1-(2,2,2-trifluoroethyl)butane-1,3-diamine CAS No. 1226914-30-2

3-Methyl-N1-(2,2,2-trifluoroethyl)butane-1,3-diamine

Cat. No. B8313710
M. Wt: 184.20 g/mol
InChI Key: NZCVCAMFWQSPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-N1-(2,2,2-trifluoroethyl)butane-1,3-diamine is a useful research compound. Its molecular formula is C7H15F3N2 and its molecular weight is 184.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-N1-(2,2,2-trifluoroethyl)butane-1,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-N1-(2,2,2-trifluoroethyl)butane-1,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1226914-30-2

Product Name

3-Methyl-N1-(2,2,2-trifluoroethyl)butane-1,3-diamine

Molecular Formula

C7H15F3N2

Molecular Weight

184.20 g/mol

IUPAC Name

3-methyl-1-N-(2,2,2-trifluoroethyl)butane-1,3-diamine

InChI

InChI=1S/C7H15F3N2/c1-6(2,11)3-4-12-5-7(8,9)10/h12H,3-5,11H2,1-2H3

InChI Key

NZCVCAMFWQSPAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCNCC(F)(F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Azido-3-methyl-N-(2,2,2-trifluoroethyl)butanamide (10.9 g, 48.4 mmol) was dissolved into anhydrous THF (50 mL) and added dropwise to a suspension of LAH (3.67 g, 2.0 equiv, 96.8 mmol) in anhydrous THF (200 mL) to maintain the reaction at reflux (30 min). After complete addition, the flask was fitted with a condenser and the reaction heated in a 70° C. oil bath for 8 h. The reaction mixture was cooled in an ice bath and water (4 mL) was added dropwise over 20 min. Then 15% NaOH solution (4 mL) was added dropwise over 10 min. The suspension was stirred for a further 10 min and water (4 mL) was added in one portion and the mixture stirred for 30 min to a give fine white suspension. The suspension was filtered through a pad of Celite® and washed with isopropyl alcohol (2×200 mL). Aqueous acid (6 N HCl, 10.0 mL) was added to the combined filtrate and concentrated on a rotovap to an oily residue. The residue was partitioned between DCM (100 mL) and water (100 mL). The aqueous layer was adjusted to pH ˜14 and the organic layer was separated and the aqueous phase was extracted with DCM (2×50 mL). The combined organic layers were combined and dried over anhydrous MgSO4, filtered and concentrated with a bath temperature between 10-13° C. to an orange liquid (8.84 g, quant). 1H NMR (CDCl3, 400 MHz): δ 1.15 (s, 6H), 1.55-1.62 (t, J=7.2, 2H), 2.81-2.86 (t, J=7.2, 2H) 3.15-3.22 (q, J=9.6, 2H). LRMS (ESI+) for C7H15F3N2 (184.1); Found: 185 (MH+).
Name
3-Azido-3-methyl-N-(2,2,2-trifluoroethyl)butanamide
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.67 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
reactant
Reaction Step Five

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